N-(1,2-benzoxazol-3-yl)-5-{[(2-fluorobenzyl)sulfonyl]methyl}furan-2-carboxamide
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Overview
Description
N-(1,2-BENZOXAZOL-3-YL)-5-{[(2-FLUOROPHENYL)METHANESULFONYL]METHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzoxazole ring, a furan ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-BENZOXAZOL-3-YL)-5-{[(2-FLUOROPHENYL)METHANESULFONYL]METHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized from o-aminophenols and aldehydes using catalysts like samarium triflate under mild reaction conditions.
Formation of Furan Ring: The furan ring can be synthesized through cyclization reactions involving diketones and Brønsted acid catalysts.
Coupling Reactions: The final compound is formed by coupling the benzoxazole and furan rings with the fluorophenyl group using reagents like benzaldehydes and catalysts such as sulfur and DABCO.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-BENZOXAZOL-3-YL)-5-{[(2-FLUOROPHENYL)METHANESULFONYL]METHYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1,2-BENZOXAZOL-3-YL)-5-{[(2-FLUOROPHENYL)METHANESULFONYL]METHYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: It can be used in the development of new materials with unique properties, such as fluorescence or conductivity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1,2-BENZOXAZOL-3-YL)-5-{[(2-FLUOROPHENYL)METHANESULFONYL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzoxazole and furan rings can interact with enzymes or receptors, leading to various biological effects. The fluorophenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole rings, such as 2-arylbenzoxazoles.
Furan Derivatives: Compounds with furan rings, such as 2-furancarboxylic acid derivatives.
Fluorophenyl Compounds: Compounds with fluorophenyl groups, such as 2-fluorobenzaldehyde.
Uniqueness
N-(1,2-BENZOXAZOL-3-YL)-5-{[(2-FLUOROPHENYL)METHANESULFONYL]METHYL}FURAN-2-CARBOXAMIDE is unique due to its combination of benzoxazole, furan, and fluorophenyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H15FN2O5S |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-5-[(2-fluorophenyl)methylsulfonylmethyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H15FN2O5S/c21-16-7-3-1-5-13(16)11-29(25,26)12-14-9-10-18(27-14)20(24)22-19-15-6-2-4-8-17(15)28-23-19/h1-10H,11-12H2,(H,22,23,24) |
InChI Key |
ZENAUWRPGKPLLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)NC3=NOC4=CC=CC=C43)F |
Origin of Product |
United States |
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